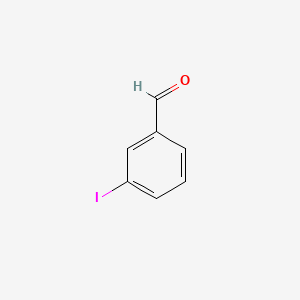

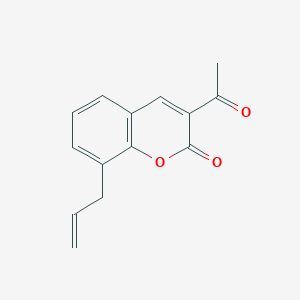

3-Iodobenzaldehyde

概要

説明

Synthesis Analysis

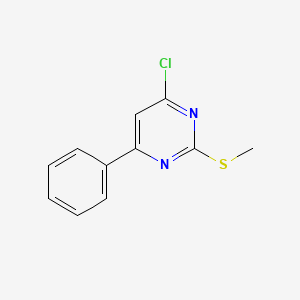

3-Iodobenzaldehyde can be prepared by the iodination of benzaldehyde using 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid .Molecular Structure Analysis

The structure of 3-Iodobenzaldehyde was characterized by FT-IR, Raman, and single-crystal X-ray diffraction techniques . The conformational isomers, optimized geometric parameters, normal mode frequencies, and corresponding vibrational assignments of 3-Iodobenzaldehyde were examined using density functional theory (DFT) method .Chemical Reactions Analysis

While specific chemical reactions involving 3-Iodobenzaldehyde are not mentioned in the retrieved sources, it is generally used as an organic reagent , indicating its involvement in various organic synthesis reactions.Physical And Chemical Properties Analysis

3-Iodobenzaldehyde is a pale yellow crystalline powder . It has a molecular weight of 232.02 g/mol .科学的研究の応用

Pharmaceutical Research

3-Iodobenzaldehyde: is a valuable compound in pharmaceutical research due to its potential as a building block for the synthesis of various therapeutic agents. It has been used in the preparation of 3-iodocinnamic acid , which could be further utilized to develop novel drug candidates . Its iodine moiety is particularly significant as it can be used in radio-labeling compounds for imaging and diagnostic purposes .

Organic Synthesis

In organic chemistry, 3-Iodobenzaldehyde serves as a versatile intermediate. It’s instrumental in the synthesis of heterocyclic compounds and as a precursor for various organic transformations. For instance, it can be converted into 3-iodocinnamic acid and other iodinated aromatic compounds that are crucial in the development of new organic reactions .

Material Science

The application of 3-Iodobenzaldehyde in material science is primarily as a precursor for synthesizing complex molecules. Its ability to undergo various chemical reactions makes it suitable for creating new materials with potential applications in electronics, photonics, and nanotechnology .

Analytical Chemistry

In analytical chemistry, 3-Iodobenzaldehyde can be used as a standard or reagent in various analytical methods. Its well-defined properties, such as melting and boiling points, make it a suitable compound for calibration and method development in chromatography and spectroscopy .

Environmental Science

3-Iodobenzaldehyde: may not have direct applications in environmental science, but its derivatives could be used in studying environmental pollutants. Its iodine component can be used to trace and analyze the movement and deposition of organic compounds in the environment .

Biochemistry

In biochemistry, 3-Iodobenzaldehyde is used in the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor. It can also be used to modify proteins and peptides, aiding in the understanding of biochemical pathways and processes .

Agrochemistry

While 3-Iodobenzaldehyde itself may not be directly used in agrochemistry, its derivatives could be synthesized for potential use as intermediates in the development of agrochemicals such as pesticides and herbicides .

Food Science

There is limited information on the direct use of 3-Iodobenzaldehyde in food science. However, its derivatives could be explored for their potential as flavoring agents or in the synthesis of compounds that could be used in food preservation and safety .

Safety and Hazards

3-Iodobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

It is known that 3-iodobenzaldehyde is used as an organic reagent , suggesting that it may interact with various biological targets depending on the specific context.

Mode of Action

As an organic reagent, it likely interacts with its targets through chemical reactions, potentially altering their structure or function .

Biochemical Pathways

As an organic reagent, it may be involved in various biochemical reactions depending on the specific context .

Result of Action

As an organic reagent, it may induce various changes at the molecular and cellular level depending on the specific context .

Action Environment

It is known that 3-iodobenzaldehyde is sensitive to air and light, and it is recommended to be stored under inert gas at a temperature of 2-8°c .

特性

IUPAC Name |

3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZODAQZAFOBFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291292 | |

| Record name | 3-Iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodobenzaldehyde | |

CAS RN |

696-41-3 | |

| Record name | 696-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the crystal structure of 3-Iodobenzaldehyde 2,4-dinitrophenylhydrazone differ from that of 4-Iodobenzaldehyde 4-nitrophenylhydrazone?

A: While both 3-Iodobenzaldehyde 2,4-dinitrophenylhydrazone and 4-Iodobenzaldehyde 4-nitrophenylhydrazone molecules are planar, they exhibit distinct crystal structures. In 3-Iodobenzaldehyde 2,4-dinitrophenylhydrazone, molecules are linked by N-H...O and C-H...O hydrogen bonds, forming chains of rings with four different ring motifs. [] This compound lacks any iodo-nitro interactions. Conversely, 4-Iodobenzaldehyde 4-nitrophenylhydrazone exhibits a three-dimensional framework. This structure arises from the combination of N-H...O and C-H...O hydrogen bonds forming chains of rings, along with two independent I...O interactions that extend the structure three-dimensionally. []

Q2: Can you describe the molecular conformation differences between the isomeric Schiff bases N,N'-bis(2-methoxybenzylidene)-p-phenylenediamine and 2,2'-dimethoxy-N,N-(p-phenylenedimethylene)dianiline?

A: These two isomeric Schiff bases, despite differing only in the orientation of their imino linkages, exhibit significant conformational variations. [] N,N'-bis(2-methoxybenzylidene)-p-phenylenediamine displays an angle of 12.10 (15) degrees between its ring planes. [] In contrast, 2,2'-dimethoxy-N,N-(p-phenylenedimethylene)dianiline possesses a considerably larger angle of 46.29 (9) degrees between its ring planes. [] These differences highlight the impact of seemingly minor structural variations on the overall molecular conformation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)